1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine
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Overview
Description
1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that combines the structural features of both thiazole and triazole rings. These rings are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The presence of both thiazole and triazole moieties in a single molecule can potentially enhance its biological activity and make it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Formation of the Triazole Ring:
Coupling of Thiazole and Triazole Rings: The final step involves the coupling of the thiazole and triazole rings through a suitable linker, such as a methylene group, under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways involved will depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
1-(2-methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride: Similar thiazole-based compound with potential biological activities.
1-(4-ethyl-1,3-thiazol-2-yl)methanamine dihydrochloride: Another thiazole-based compound with similar structural features.
N-methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride: A related compound with a different substitution pattern on the thiazole ring.
Uniqueness
1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine is unique due to the presence of both thiazole and triazole rings in a single molecule. This combination can enhance its biological activity and make it a valuable compound for various scientific research and industrial applications .
Properties
Molecular Formula |
C7H9N5S |
---|---|
Molecular Weight |
195.25 g/mol |
IUPAC Name |
1-[(2-methyl-1,3-thiazol-4-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C7H9N5S/c1-5-9-6(4-13-5)2-12-3-7(8)10-11-12/h3-4H,2,8H2,1H3 |
InChI Key |
LGDMIGJKNAWCCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CN2C=C(N=N2)N |
Origin of Product |
United States |
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